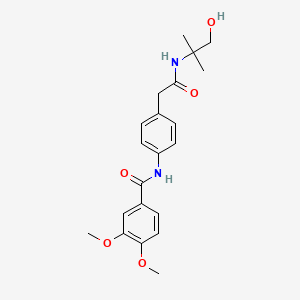

![molecular formula C22H21N5O2 B2715475 (E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725219-07-8](/img/structure/B2715475.png)

(E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

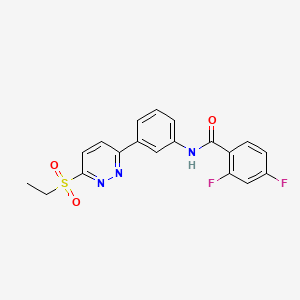

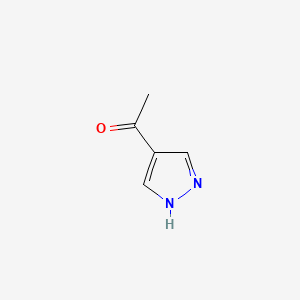

This compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, which are known to be microtubule-active . They have been studied as potential candidates for treating Human African Trypanosomiasis .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of [1,2,4]-triazole bearing amino acid derivatives were synthesized under green chemistry conditions via a multicomponent reaction using lemon juice as an acidic catalyst .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[1,5-a]pyrimidine core. This core is one of the most studied and used isomers in medicinal chemistry .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its 1,2,4-triazolo[1,5-a]pyrimidine core. For example, it has been reported that the use of mild acidic conditions or neutral ionic liquids can influence the regioselectivity of reactions involving similar compounds .Wissenschaftliche Forschungsanwendungen

Anti-Tumor Activity

This compound has shown promising anti-tumor activity against various cancer cell lines. Specifically, compound 22i demonstrated excellent inhibition against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with the following IC50 values:

Additionally, it exhibited potent c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM ). This suggests that it could be a potential c-Met kinase inhibitor .

Cardiovascular Applications

The compound’s structure and properties make it an interesting candidate for cardiovascular research. While specific studies are limited, exploring its effects on coronary vasodilation and antihypertensive activity could be valuable .

Deep-Blue Fluorescent Emitter

Consider the compound’s potential as a deep-blue bipolar fluorescent emitter. Researchers have employed the related [1,2,4]triazolo[1,5-a]pyridine (TP) as an electron acceptor to construct a novel emitter called TPP-PPI. Single crystals of TPP-PPI exhibit unique packing modes, which may facilitate carrier transport .

Organic Light-Emitting Diodes (OLEDs)

Structurally modified [1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown promise as materials for highly efficient blue fluorescent OLEDs. Investigating this compound’s behavior in OLED devices could yield valuable insights .

Rigid Acceptors for Optoelectronic Applications

Tris[1,2,4]triazolo[1,3,5]triazine, a fused triazole-triazine moiety, serves as a novel rigid acceptor. Derivatives based on this scaffold, such as TTT-PXZ, exhibit interesting optoelectronic properties. Exploring its applications in organic electronics and photovoltaics could be worthwhile .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-5-methyl-7-[(E)-2-phenylethenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-15-20(21(28)26-17-10-6-7-11-19(17)29-2)18(27-22(25-15)23-14-24-27)13-12-16-8-4-3-5-9-16/h3-14,18H,1-2H3,(H,26,28)(H,23,24,25)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSJYJHFDFSEJO-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C=CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(N2C(=NC=N2)N1)/C=C/C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dimethyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2715395.png)